Decil beta-D-glucopiranósido

Descripción general

Descripción

Decyl β-D-glucopyranoside is a nonionic surfactant used in the development of sugar-based surfactant solutions . It can be used as a reference alkyl glucoside in separation and analysis procedures and to study its physiochemical properties and behavior as a surfactant .

Synthesis Analysis

Long-chain alkyl glucosides, such as decyl β-D-glucopyranoside, can be synthesized via reverse hydrolysis reactions catalyzed by certain mutants of Dalbergia cochinchinensis Pierre dalcochinase . The N189F dalcochinase mutant has shown potential in the synthesis of octyl and decyl β-D-glucopyranosides under reverse hydrolysis conditions .Molecular Structure Analysis

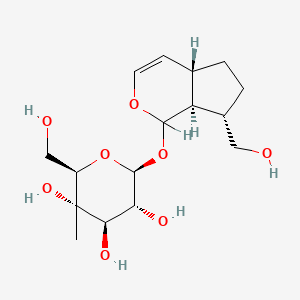

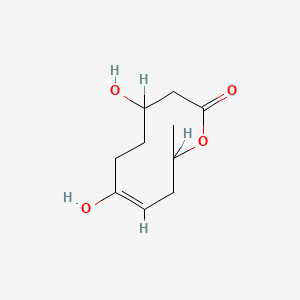

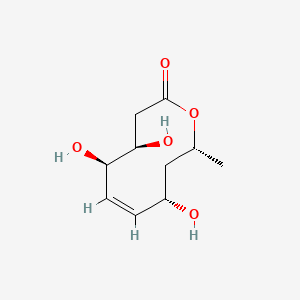

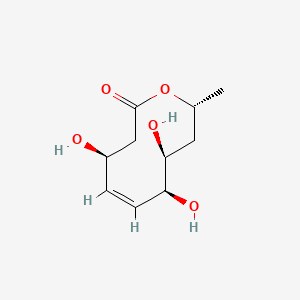

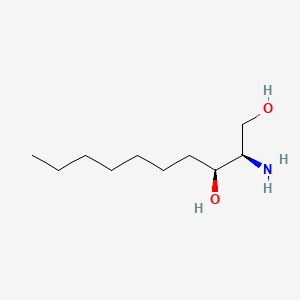

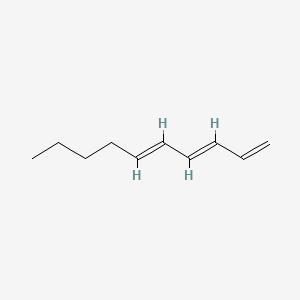

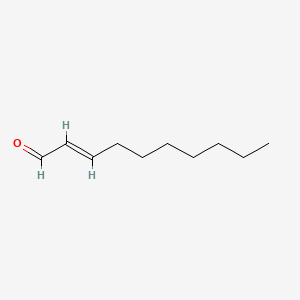

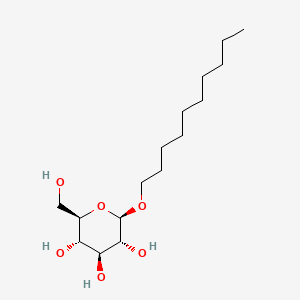

The molecular formula of Decyl β-D-glucopyranoside is C16H32O6 . Its molecular weight is 320.42 g/mol .Chemical Reactions Analysis

Decyl β-D-glucopyranoside can be synthesized via reverse hydrolysis reactions . The N189F dalcochinase mutant has shown potential in the synthesis of octyl and decyl β-D-glucopyranosides under reverse hydrolysis conditions .Physical and Chemical Properties Analysis

Decyl β-D-glucopyranoside is a non-ionic compound . It is available in powder form . Its molecular weight is 320.42 g/mol .Aplicaciones Científicas De Investigación

Surfactante en productos de limpieza

El decil glucósido es un surfactante no iónico que se utiliza ampliamente en productos de limpieza . Se deriva de fuentes renovables como el coco o el azúcar de maíz . Su naturaleza anfipática lo convierte en un ingrediente eficaz en productos de limpieza .

Ingrediente en productos cosméticos

El decil glucósido se utiliza como un surfactante base o co-surfactante en productos cosméticos . Es suave para la piel y no la despoja de sus aceites naturales, lo que lo convierte en una opción popular para las formulaciones cosméticas .

Ingrediente en productos para el cuidado personal

El decil glucósido se utiliza en productos para el cuidado personal como geles de baño, champús y jabones . Es biodegradable y suave para todo tipo de cabello .

Ingrediente en productos para bebés

El decil glucósido se utiliza en productos para bebés debido a sus propiedades suaves y no irritantes . Es lo suficientemente suave para la piel sensible, lo que lo convierte en una opción adecuada para productos para bebés.

Portador de fármacos

El decil glucósido puede utilizarse como portador de fármacos . Su capacidad para formar micelas le permite encapsular fármacos, mejorando su solubilidad y biodisponibilidad.

Solvente para proteínas de membrana

El decil glucósido puede actuar como un solvente para proteínas de membrana . Ayuda en la extracción y solubilización de proteínas, lo que facilita la investigación de proteínas.

Uso en síntesis enzimática

El decil beta-D-glucopiranósido puede sintetizarse mediante reacciones de hidrólisis inversa catalizadas por ciertas enzimas en sistemas de reacción no acuosos . Esta síntesis enzimática ha ganado considerable atención debido a la regio- y estereo-selectividad de las reacciones catalizadas por enzimas en condiciones suaves .

Uso en investigación de catálisis

El decil glucósido puede sintetizarse a partir de glucosa con 1-decanol mediante glucosilación directa utilizando catalizadores de zeolita microporosa . Se han investigado los efectos de las propiedades ácidas y la estructura porosa de los catalizadores de zeolita en las conversiones de glucosa y los rendimientos de decil glucósido .

Mecanismo De Acción

Target of Action

Decyl glucoside primarily targets the skin and hair as a surfactant . It is often used in cosmetic formularies, including baby shampoo and products for individuals with sensitive skin . It also interacts with proteins such as bovine serum albumin (BSA) .

Mode of Action

Decyl glucoside is an alkyl polyglucoside , which means it is a non-ionic surfactant . As a surfactant, it works by reducing the surface tension between the skin and impurities, allowing for easy removal of dirt and oils . It also helps stabilize emulsions in skincare products, ensuring that oil- and water-based components remain blended . When interacting with proteins like BSA, it has the capacity to quench the intrinsic fluorescence via the formation of decyl glucoside/BSA complexes .

Biochemical Pathways

It is known that surfactants like decyl glucoside can alter the surface properties of solutions, with the subsequent formation of micelles through aggregation . This action can affect the distribution and behavior of other molecules in the solution.

Pharmacokinetics

As a surfactant, it is known to have excellent foaming capacity and good dermatological compatibility . It is also biodegradable and derived from plant-based substances, suggesting it may have a favorable environmental and safety profile .

Result of Action

The primary result of decyl glucoside’s action is the cleansing of the skin and hair. It removes dirt and excess oil without causing irritation or disrupting the skin’s natural oil production . In hair care preparations, it helps remove buildup without stripping hair of color or natural oils . It also has the ability to hydrate and protect the skin from drying out .

Action Environment

Environmental factors can influence the action, efficacy, and stability of decyl glucoside. For instance, its foaming and cleansing properties can be affected by the hardness of water. Furthermore, its stability and effectiveness can be influenced by the pH and temperature of the solution it is in .

Análisis Bioquímico

Biochemical Properties

Decyl beta-D-glucopyranoside interacts with various biomolecules. For instance, it has been found to interact with bovine serum albumin (BSA), forming complexes that quench the intrinsic fluorescence .

Molecular Mechanism

The molecular mechanism of Decyl beta-D-glucopyranoside involves its role as a nonionic surfactant. It is synthesized via reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant .

Temporal Effects in Laboratory Settings

In laboratory settings, the relative activities of the N189F mutant under the optimized synthesis reaction conditions decreased dramatically after 2–3 days of incubation .

Propiedades

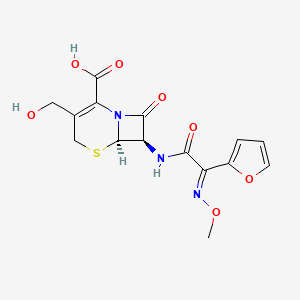

IUPAC Name |

(2R,3R,4S,5S,6R)-2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRSMPFHFNXQRB-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041208 | |

| Record name | Decyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58846-77-8, 59947-99-8 | |

| Record name | Decyl glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58846-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058846778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triton X 190 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059947998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z17H97EA6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.